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5-Acetylpyrrolidin-2-one -

5-Acetylpyrrolidin-2-one

Catalog Number: EVT-8725414
CAS Number:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Acetylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in both synthetic organic chemistry and food science due to its role as a flavor compound. This compound is classified as a pyrrolidinone, characterized by a five-membered ring structure containing both carbon and nitrogen atoms. Its significance extends to various applications, particularly in the flavoring industry, where it contributes to the aroma of certain foods.

Source and Classification

5-Acetylpyrrolidin-2-one is derived from proline, an amino acid commonly found in proteins. It can be classified under the broader category of pyrrolidine derivatives, which are cyclic amines with diverse biological activities and applications. The compound's synthesis often involves reactions that transform proline or its derivatives into the desired pyrrolidinone structure.

Synthesis Analysis

Methods and Technical Details

Several methods have been reported for synthesizing 5-acetylpyrrolidin-2-one. Notably:

  1. Aza-Wittig Type Cyclization: This method involves the cyclization of azide precursors derived from chlorinated derivatives, leading to the formation of the pyrrolidinone structure .
  2. Proline-Based Synthesis: A common approach utilizes proline protected by a t-butyloxycarbonyl (Boc) group. The synthesis typically involves three stages:
    • Formation of a thioester intermediate.
    • Methylation using methyl magnesium bromide.
    • Deprotection of the amine group using trifluoroacetic acid .
  3. Grignard Reaction: Another method includes the methyl esterification of proline followed by N-chlorination and dehydrochlorination, ultimately leading to a Grignard reaction that forms 5-acetylpyrrolidin-2-one .

These methods highlight the versatility and complexity involved in synthesizing this compound, with varying yields and purity based on the specific conditions employed.

Molecular Structure Analysis

Spectroscopic Data

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of 5-acetylpyrrolidin-2-one, providing insights into its molecular dynamics and interactions.

Chemical Reactions Analysis

Reactions and Technical Details

5-Acetylpyrrolidin-2-one participates in various chemical reactions typical of carbonyl-containing compounds. Key reactions include:

  • Condensation Reactions: It can undergo condensation with amines or alcohols to form more complex molecules.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Rearrangement Reactions: Under certain conditions, it may rearrange to form other nitrogen-containing heterocycles.

These reactions are significant for developing derivatives that may possess enhanced biological or sensory properties.

Mechanism of Action

Process and Data

The mechanism of action for 5-acetylpyrrolidin-2-one primarily relates to its role as a flavor compound. It is believed to interact with olfactory receptors, contributing to the characteristic aroma associated with cooked rice and other foods. The formation of this compound during cooking processes is typically attributed to the Maillard reaction, where reducing sugars react with amino acids (proline in particular) to produce various flavor compounds including 5-acetylpyrrolidin-2-one .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 113.16 g/mol.
  • Melting Point: Specific melting point data may vary depending on purity but typically falls within a range conducive for solid-state applications.
  • Solubility: Generally soluble in polar solvents such as water and ethanol.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: As a carbonyl compound, it is reactive towards nucleophiles, making it useful in various synthetic applications.
Applications

Scientific Uses

5-Acetylpyrrolidin-2-one is primarily utilized in:

  • Flavoring Agents: Its unique aroma profile makes it valuable in food science, particularly in enhancing flavors in rice and other cereal products.
  • Synthetic Chemistry: It serves as an intermediate in synthesizing more complex organic compounds due to its reactive functional groups.
  • Research Applications: Studies on its formation mechanisms contribute to understanding flavor development processes during cooking.

Properties

Product Name

5-Acetylpyrrolidin-2-one

IUPAC Name

5-acetylpyrrolidin-2-one

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-4(8)5-2-3-6(9)7-5/h5H,2-3H2,1H3,(H,7,9)

InChI Key

QCFIQACOJYJUMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(=O)N1

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